1-(Benzyloxy)-4-iodo-2-methylbenzene
Overview
Description
1-(Benzyloxy)-4-iodo-2-methylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, an iodine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-iodo-2-methylbenzene can be synthesized through a multi-step process involving bromination, benzyl protection, and halogen exchange reactions. The starting material, 4-methylphenol, undergoes bromination to form 4-bromo-2-methylphenol. This intermediate is then protected with a benzyl group to yield 1-(benzyloxy)-4-bromo-2-methylbenzene. Finally, a halogen exchange reaction with iodine is performed to obtain the target compound .
Industrial Production Methods: The industrial production of this compound typically involves optimizing the reaction conditions to improve yield and purity. This includes selecting appropriate solvents and ligands for the halogen exchange reaction and employing purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-iodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically conducted in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include the corresponding hydrogenated benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism by which 1-(benzyloxy)-4-iodo-2-methylbenzene exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-iodo-2-tert-octylbenzene
- 1-(Benzyloxy)-4-methoxybenzene
- 1-(Benzyloxy)-4-chlorobenzene
Comparison: 1-(Benzyloxy)-4-iodo-2-methylbenzene is unique due to the presence of both a benzyloxy group and an iodine atom on the benzene ring, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of steric and electronic effects that make it suitable for specific synthetic and research applications .
Properties
IUPAC Name |
4-iodo-2-methyl-1-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSLSNBAVPUQPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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